4-(Oxan-2-yloxy)non-2-en-1-ol
Description
Structural Architecture and Relevance of Thioxy-protected Alcohols and Unsaturated Alcohols in Synthetic Chemistry
The structure of 4-(Oxan-2-yloxy)non-2-en-1-ol features two key functional groups: a primary allylic alcohol and a secondary alcohol protected as a tetrahydropyranyl (THP) ether. While the name in the subject line includes "Thioxy-protected Alcohols," the correct nomenclature for the "–O-THP" group is an ether linkage, specifically an acetal (B89532). Thioethers and their derivatives are indeed crucial in organic synthesis, often employed for their unique reactivity and stability. vulcanchem.com However, the focus here is on the oxygen-based protecting group.
Unsaturated alcohols are fundamental building blocks in organic synthesis, serving as versatile precursors for a multitude of transformations. organic-chemistry.orgbeilstein-journals.org Their double bond and hydroxyl group can be manipulated selectively to introduce new functionalities and build molecular complexity. nih.gov The allylic nature of the alcohol in the non-2-en-1-ol scaffold imparts specific reactivity, allowing for reactions such as epoxidation, dihydroxylation, and various coupling reactions that are central to the synthesis of natural products and pharmaceuticals. stackexchange.com
Historical Context of Tetrahydropyranyl (THP) Ethers as Protecting Groups in Complex Molecule Synthesis
The use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. sigmaaldrich.comd-nb.info The tetrahydropyranyl (THP) ether is a classic and widely used protecting group for alcohols. uantwerpen.benih.gov Its formation involves the acid-catalyzed reaction of an alcohol with 3,4-dihydropyran (DHP). beilstein-journals.org
Historically, the development and application of the THP group were significant advancements, offering a robust and reliable method to protect alcohols under a variety of non-acidic conditions, including reactions with organometallics, hydrides, and strong bases. beilstein-journals.orgnih.gov The stability of the THP ether under these conditions, coupled with its relatively straightforward removal under mild acidic conditions, has made it an indispensable tool in the multi-step synthesis of complex molecules for decades. beilstein-journals.orgmnstate.edu
A notable characteristic of THP ether formation is the introduction of a new stereocenter at the anomeric carbon (C-2) of the oxane ring. beilstein-journals.org This can lead to the formation of diastereomers if the original alcohol is chiral, a factor that must be considered in stereoselective synthesis.
Contemporary Significance of the Non-2-en-1-ol Scaffold in Stereoselective Transformations
The non-2-en-1-ol scaffold, a nine-carbon chain with a primary allylic alcohol at one end and a double bond at the C2-C3 position, is a valuable motif in stereoselective synthesis. The allylic alcohol functionality is a key feature, as its hydroxyl group can direct the stereochemical outcome of reactions on the adjacent double bond. This has been extensively utilized in, for example, Sharpless asymmetric epoxidation and other directed reactions.
The presence of a second stereocenter at the C4 position, as in 4-hydroxynon-2-en-1-ol (the precursor to the title compound), offers further opportunities for stereocontrol. The relative stereochemistry between the C1 hydroxyl and the C4 hydroxyl (or its protected form) can influence the conformation of the molecule and the accessibility of reagents to the reactive sites. Syntheses involving such scaffolds are crucial for building polyketide chains and other structures found in biologically active natural products. researchgate.netbeilstein-journals.org The stereoselective synthesis of substituted tetrahydropyrans, which are core structures in many natural products, often relies on precursors with similar functionalities. ntu.edu.sgnih.gov
Delineation of Existing Research Voids and Prospective Investigations Pertaining to this compound
Despite the well-established chemistry of its constituent parts, there is a notable lack of specific, in-depth research on the compound this compound in the peer-reviewed scientific literature. While commercially available, detailed experimental data, including comprehensive spectroscopic analysis (NMR, MS) and reactivity profiles, are not readily accessible. organic-chemistry.org
This presents a clear research void and an opportunity for future investigations. Key areas for prospective research include:
Detailed Synthesis and Characterization: A thorough investigation and publication of the optimal conditions for the synthesis of (E)-4-(oxan-2-yloxy)non-2-en-1-ol, including a full characterization of its stereoisomers using modern analytical techniques, would be of significant value. nih.gov
Stereoselective Reactions: A systematic study of the stereoselective reactions of the primary allylic alcohol in the presence of the C4-THP ether would provide valuable insights into the directing effects of this protected hydroxyl group.
Transformations of the Scaffold: Exploration of the synthetic utility of this compound as a building block for the synthesis of more complex molecules, particularly those with long, functionalized carbon chains, is a promising avenue. nih.govmdpi.com
Biological Activity Screening: Given that long-chain unsaturated alcohols and their derivatives can exhibit biological activity, screening this compound and its derivatives for potential applications in areas such as agriculture or pharmaceuticals could be fruitful. asm.orgnih.gov
The following tables summarize key information about the compound and its related functionalities.
| Property | Value |
| IUPAC Name | (E)-4-(oxan-2-yloxy)non-2-en-1-ol |
| Molecular Formula | C₁₄H₂₆O₃ |
| Key Functional Groups | Primary Allylic Alcohol, Tetrahydropyranyl (THP) Ether |
| Reagent/Catalyst | Reaction Type | Reference |
| 3,4-Dihydropyran (DHP) | Protection of alcohols (THP ether formation) | beilstein-journals.org |
| Mild Acid (e.g., PPTS, CSA) | THP ether formation/cleavage | mnstate.edu |
| Heterogeneous Acid Catalysts | THP ether formation | nih.govuantwerpen.be |
| Palladium Catalysts | Intramolecular cyclization of allylic carbonates |
Structure
3D Structure
Properties
Molecular Formula |
C14H26O3 |
|---|---|
Molecular Weight |
242.35 g/mol |
IUPAC Name |
4-(oxan-2-yloxy)non-2-en-1-ol |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-8-13(9-7-11-15)17-14-10-5-6-12-16-14/h7,9,13-15H,2-6,8,10-12H2,1H3 |
InChI Key |
FIQGQPUYKMJMOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CCO)OC1CCCCO1 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 4 Oxan 2 Yloxy Non 2 En 1 Ol and Analogues
Strategic Elucidation of Carbon-Carbon Bond Formation for the Nonane Skeleton
The construction of the C9 backbone of 4-(Oxan-2-yloxy)non-2-en-1-ol, which contains a crucial C=C double bond, can be achieved through several powerful carbon-carbon bond-forming reactions. The choice of method often depends on the desired stereochemistry and the availability of starting materials.
Advanced Olefin Metathesis Protocols (e.g., Ring-Closing, Cross-Metathesis)
Olefin metathesis has become a cornerstone of modern organic synthesis for its efficiency in forming carbon-carbon double bonds. rsc.org Cross-metathesis, in particular, offers a direct route to acyclic alkenes. For instance, the cross-metathesis of a shorter chain terminal alkene alcohol with a suitable olefin partner, catalyzed by highly active ruthenium-based catalysts, can construct the nonene backbone. nih.govnih.gov Z-selective olefin metathesis reactions using molybdenum, tungsten, or ruthenium catalysts are particularly valuable for controlling the geometry of the newly formed double bond. nih.govresearchgate.net The chemoselectivity of these catalysts allows for the reaction to proceed in the presence of other functional groups, a significant advantage in multi-step syntheses. nih.gov
While ring-closing metathesis (RCM) is typically used for cyclic structures, it can be ingeniously applied in a tandem sequence. For example, a diene precursor could undergo RCM to form a cyclic intermediate, which is then cleaved to reveal the desired acyclic nonene skeleton.
Table 1: Application of Olefin Metathesis in Unsaturated Alcohol Synthesis
| Catalyst Type | Metathesis Type | Substrates | Key Features |
| Ruthenium-based | Cross-Metathesis | Terminal Alkenol + Alkene | High efficiency, Z-selectivity possible nih.govresearchgate.net |
| Molybdenum-based | Cross-Metathesis | Dienes | High Z-selectivity researchgate.net |
| Tungsten-based | Cross-Metathesis | Dienes | High Z-selectivity researchgate.net |
Stereocontrolled Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
The Wittig reaction and its modifications are classic and reliable methods for alkene synthesis. The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate-stabilized carbanions, is particularly effective for the synthesis of α,β-unsaturated esters and other electron-deficient alkenes, often with high E-selectivity. wikipedia.orgorganic-chemistry.orgtcichemicals.comnih.gov The reaction proceeds by the condensation of an aldehyde or ketone with the phosphonate (B1237965) carbanion. wikipedia.org The resulting dialkylphosphate byproduct is water-soluble, simplifying purification. organic-chemistry.org
For the synthesis of Z-alkenes, modifications to the HWE reaction, such as the Still-Gennari modification, can be employed. researchgate.net The stereochemical outcome of the Wittig reaction itself can be tuned based on the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions. researchgate.netrsc.org For instance, the use of unstabilized ylides generally favors the Z-alkene.
Table 2: Stereoselective Olefination Reactions
| Reaction | Reagents | Typical Selectivity | Notes |
| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Stabilized Phosphonate Ylide | Predominantly (E)-alkene wikipedia.orgorganic-chemistry.org | Water-soluble phosphate (B84403) byproduct simplifies workup. organic-chemistry.org |
| Still-Gennari HWE | Aldehyde/Ketone + Trifluoroethylphosphonate | Predominantly (Z)-alkene researchgate.net | Useful for accessing cis-olefins. |
| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide | (E) or (Z) depending on ylide and conditions researchgate.netrsc.org | A versatile and widely used method. |
Palladium-Catalyzed Cross-Coupling Strategies for Olefin Installation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds with high precision. nih.govlibretexts.org Reactions like the Suzuki-Miyaura, Stille, and Sonogashira couplings can be adapted to construct the unsaturated backbone of the target molecule. libretexts.orgkyoto-u.ac.jpnih.govmdpi.com
The Suzuki-Miyaura coupling, for example, involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.gov This method is known for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov A relevant strategy would involve coupling an alkenyl boronic acid or ester with an appropriate alkyl halide.
The Stille coupling utilizes an organotin reagent, while the Sonogashira coupling joins a terminal alkyne with an aryl or vinyl halide. libretexts.orgmdpi.com Although the Sonogashira reaction forms an alkyne, this can be subsequently reduced to the desired Z- or E-alkene using appropriate catalytic hydrogenation methods. The choice of ligands for the palladium catalyst is crucial for achieving high yields and selectivity. mit.edu
Table 3: Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
| Coupling Reaction | Key Reagents | Bond Formed | Key Advantages |
| Suzuki-Miyaura | Organoboron Compound + Organic Halide | C(sp²) - C(sp³) or C(sp²) - C(sp²) | Mild conditions, functional group tolerance nih.gov |
| Stille | Organotin Compound + Organic Halide | C(sp²) - C(sp²) | Versatile for various carbon-carbon bonds libretexts.org |
| Sonogashira | Terminal Alkyne + Vinyl/Aryl Halide | C(sp) - C(sp²) | Direct route to enynes mdpi.com |
Installation and Selective Manipulation of the Oxan-2-yloxy Moiety
The oxan-2-yloxy group, commonly known as the tetrahydropyranyl (THP) ether, is a widely used protecting group for alcohols due to its ease of introduction and general stability under many reaction conditions. thieme-connect.deorganic-chemistry.orgmasterorganicchemistry.com
Chemo-, Regio-, and Stereoselective Tetrahydropyranylation of Dienols
The introduction of the THP group is typically achieved by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. nih.gov For a molecule like a dienol, achieving chemoselectivity—protecting one hydroxyl group over another—is a key challenge. This can often be controlled by steric factors, where a less hindered primary alcohol reacts preferentially over a more hindered secondary alcohol.
Various catalysts have been developed for this transformation to improve efficiency and selectivity, including solid-supported catalysts and organocatalysts. researchgate.netresearchgate.net For instance, silica-supported perchloric acid has been shown to be an effective heterogeneous catalyst for this purpose. researchgate.net The use of such catalysts can also facilitate milder reaction conditions, which is crucial when dealing with sensitive substrates like dienols that could be prone to isomerization or other side reactions. beilstein-journals.org
Orthogonal Protection Strategies for Polyhydroxylated and Unsaturated Substrates
In syntheses involving polyhydroxylated and unsaturated molecules, the use of orthogonal protecting groups is paramount. researchgate.netnumberanalytics.com Orthogonal protecting groups can be removed under distinct conditions without affecting other protecting groups in the molecule. numberanalytics.comfiveable.me
For a substrate containing multiple hydroxyl groups and a double bond, a strategic combination of protecting groups is necessary. For example, a primary alcohol could be protected as a silyl (B83357) ether (e.g., TBS), which is labile to fluoride (B91410) ions, while a secondary alcohol is protected as a THP ether, which is removed under acidic conditions. fiveable.me Benzyl ethers, removable by hydrogenolysis, offer another layer of orthogonality. researchgate.netuwindsor.ca This strategy allows for the selective deprotection and manipulation of specific hydroxyl groups at different stages of the synthesis, which is essential for constructing complex target molecules. The choice of protecting groups must also consider the stability towards the reagents used in the carbon-carbon bond-forming steps.
Table 4: Common Orthogonal Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |
| Tetrahydropyranyl | THP | DHP, Acid catalyst nih.gov | Aqueous acid thieme-connect.de |
| tert-Butyldimethylsilyl | TBS | TBSCl, Imidazole | Fluoride ion (e.g., TBAF) numberanalytics.com |
| Benzyl | Bn | BnBr, Base | H₂, Pd/C (Hydrogenolysis) uwindsor.ca |
| p-Methoxybenzyl | PMB | PMBCl, Base | Oxidative cleavage (e.g., DDQ) fiveable.me |
Mechanistic Studies of THP Ether Formation and Cleavage
The tetrahydropyranyl (THP) ether is a common protecting group for hydroxyl functionalities in multi-step organic synthesis due to its stability in various conditions and its relatively mild removal. organic-chemistry.org The formation of this compound involves the protection of the C4 hydroxyl group of a suitable precursor, such as (E)-non-2-ene-1,4-diol, as a THP ether.
Mechanism of Formation: The formation of a THP ether proceeds via the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP). The mechanism is initiated by the protonation of the alkene in DHP, typically using a catalytic amount of a strong acid like p-toluenesulfonic acid (TsOH) or a Lewis acid. youtube.com This protonation step generates a resonance-stabilized carbocation (an oxocarbenium ion), which is a key intermediate. youtube.com The alcohol, acting as a nucleophile, then attacks this electrophilic carbocation. Subsequent deprotonation of the resulting oxonium ion by a base (such as the conjugate base of the acid catalyst) yields the THP ether and regenerates the acid catalyst. youtube.com A notable drawback of this method is the creation of a new stereocenter at the C2 position of the oxane ring, which can lead to a mixture of diastereomers if the alcohol substrate is already chiral. organic-chemistry.org
Mechanism of Cleavage: The deprotection of a THP ether is essentially the reverse of its formation: an acid-catalyzed hydrolysis or alcoholysis. organic-chemistry.org The reaction is initiated by the protonation of the ether oxygen of the THP group. This is followed by the departure of the protected alcohol, a process facilitated by the formation of the same resonance-stabilized oxocarbenium ion intermediate seen during the protection step. youtube.com In the presence of water or an alcohol solvent, this cation is trapped to form a hemiacetal (or an acetal), which is in equilibrium with its open-chain hydroxy-aldehyde form. youtube.com The original alcohol is thus liberated. The lability of THP ethers in acidic media allows for their selective removal under mild conditions, often using acids like pyridinium (B92312) p-toluenesulfonate (PPTS) or aqueous acetic acid, which tolerate many other functional groups. nih.gov It has also been observed that THP ethers can be cleaved under Pd/C-catalyzed hydrogenation conditions in an alcohol solvent like ethanol, which is attributed to the inadvertent presence of acidic impurities (e.g., HCl from the catalyst preparation) that catalyze a transacetalization reaction. researchgate.net
Enantioselective and Diastereoselective Synthetic Approaches to this compound
The synthesis of a specific stereoisomer of this compound presents two main challenges: controlling the geometry of the carbon-carbon double bond (E/Z isomerism) and establishing the desired chirality at the C4 stereocenter. Addressing these challenges requires the use of highly selective synthetic methods.
Control of Alkene Geometry (E/Z Isomerism) through Catalytic or Reagent-Controlled Methods
Achieving high stereoselectivity for the (E)-alkene geometry in the non-2-en-1-ol backbone is critical. Several modern synthetic methods offer excellent control over alkene geometry.
One powerful technique is olefin metathesis . Specifically, a cross-metathesis reaction between a terminal alkene, such as the precursor oct-1-en-3-ol, and an α,β-unsaturated aldehyde like acrolein, can directly form the (E)-4-hydroxynon-2-enal skeleton. bibliotekanauki.pl This reaction is typically catalyzed by ruthenium-based catalysts, such as the second-generation Grubbs or Hoveyda-Grubbs catalysts, which are known to favor the formation of the thermodynamically more stable (E)-isomer. bibliotekanauki.pluva.es
Another approach involves alkyne reduction . The partial reduction of a non-2-yn-1-ol (B147523) precursor using dissolving metal conditions (e.g., Na in liquid NH₃) or specific hydride reagents selectively produces the (E)-allylic alcohol.
Wittig-type reactions also provide geometric control. The Horner-Wadsworth-Emmons (HWE) reaction, using a phosphonate ylide, is particularly effective for synthesizing (E)-α,β-unsaturated esters, which can then be reduced to the corresponding (E)-allylic alcohol.
Finally, catalytic isomerization of allylic alcohols can be employed. While many isomerization catalysts produce the most thermodynamically stable alkene, specific catalyst systems can be tuned to favor one isomer over another. organic-chemistry.org For instance, transition metal-catalyzed allylic alkylations can be influenced by the choice of ligand to favor the less stable Z-alkene, highlighting the principle that catalyst control can override thermodynamic preference. acs.org
| Method | Typical Reagents/Catalyst | Selectivity | Key Features |
|---|---|---|---|
| Olefin Cross-Metathesis | Grubbs or Hoveyda-Grubbs Ru-catalysts | High (E)-selectivity | Directly forms the C=C bond; good functional group tolerance. bibliotekanauki.pl |
| Alkyne Reduction | Na/NH₃ or LiAlH₄ | High (E)-selectivity | Requires an alkyne precursor; reaction conditions can be harsh. |
| Horner-Wadsworth-Emmons | Phosphonate ester, base (e.g., NaH) | Excellent (E)-selectivity | Reliable and high-yielding for α,β-unsaturated esters. |
| Palladium-Catalyzed Coupling | (E)-vinyl halide, organometallic reagent, Pd catalyst | Retention of geometry | Stereospecific coupling preserves the alkene geometry of the starting material. |
Chiral Ligand-Mediated Asymmetric Induction in Bond-Forming Reactions
Establishing the chiral center at C4 with a specific configuration (R or S) is commonly achieved through asymmetric catalysis, where a chiral ligand complexed to a metal center orchestrates the stereochemical outcome of a bond-forming reaction.
Asymmetric Allylic Alkylation (AAA): Palladium-catalyzed AAA reactions are a cornerstone of asymmetric synthesis. In this context, a prochiral nucleophile can be added to an allylic substrate. More relevant to the target molecule is the asymmetric C–H alkylation of a terminal olefin. The development of novel chiral ligands, such as (S,S)-aryl sulfoxide-oxazoline (ArSOX) ligands, has enabled the Pd(II)-catalyzed asymmetric C–H alkylation of various olefins with high enantioselectivity. nih.gov These oxidatively stable ligands create a chiral environment around the metal center, effectively controlling the facial selectivity of the nucleophilic attack. nih.gov
Asymmetric Addition to Aldehydes: The chiral center can also be created by the enantioselective addition of a vinyl or alkynyl nucleophile to heptanal. For example, the asymmetric vinylation of aldehydes using a vinylzinc reagent catalyzed by a chiral ligand like (-)-2-exo-morpholinoisoborne-10-thiol can produce (E)-allylic alcohols with high enantiomeric excess (>95% ee). organic-chemistry.org Similarly, chiral pyridyl phosphinite ligands have been evaluated in palladium-catalyzed allylic alkylations, where the sense of chiral induction is determined by the absolute configuration of the ligand. diva-portal.org
Asymmetric Transfer Hydrogenation: The asymmetric reduction of a prochiral ketone, such as non-2-en-4-one (B12109413), using a transition metal catalyst (e.g., Ru, Rh, Ir) complexed with a chiral ligand is another powerful strategy. These reactions typically involve a hydrogen donor like isopropanol (B130326) or formic acid and can provide access to enantiomerically enriched allylic alcohols.
| Reaction Type | Metal/Ligand System | Typical Substrates | Reported Selectivity |
|---|---|---|---|
| Asymmetric C–H Alkylation | Pd(II) / (S,S)-ArSOX | Terminal Olefins | High ee (avg. >90%) and diastereoselectivity. nih.gov |
| Asymmetric Vinylation | Zn(II) / Chiral Amino Thiol | Aldehydes | Excellent ee (>95%). organic-chemistry.org |
| Asymmetric Allylic Alkylation | Pd(0) / Taniaphos | Grignard Reagents, 3-bromopropenyl esters | High ee and yields. organic-chemistry.org |
| Asymmetric Addition | Ti(OiPr)₄ / (S)-BINOL | Vinylaluminum Reagents, Ketones | Yields tertiary allylic alcohols with high ee. organic-chemistry.org |
Enzymatic Biocatalysis for Enantiopure Alcohol Generation
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing enantiopure alcohols. mdpi.com Enzymes operate under mild conditions and exhibit exceptional levels of stereo-, regio-, and chemoselectivity. mdpi.comnih.gov
Kinetic Resolution: One of the most common enzymatic methods is the kinetic resolution of a racemic alcohol. This process utilizes an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. For the synthesis of the precursor to the title compound, racemic oct-1-en-3-ol can be resolved. A study demonstrated the highly efficient resolution of this exact precursor using immobilized Candida antarctica lipase B (Novozym 435) via transesterification with an acyl donor like vinyl acetate. bibliotekanauki.pl This method allowed for the preparation of both (R)- and (S)-oct-1-en-3-ol with excellent optical purity (97.5% and 98.4% ee, respectively) and good yields. bibliotekanauki.pl
Asymmetric Reduction: Another powerful biocatalytic strategy is the asymmetric reduction of a prochiral ketone to a chiral alcohol. Alcohol dehydrogenases (ADHs) are highly effective for this transformation. mdpi.com These enzymes, which require a nicotinamide (B372718) cofactor (NADH or NADPH), can reduce a ketone like non-2-en-4-one to either the (R)- or (S)-alcohol with very high enantioselectivity. By selecting an appropriate ADH, such as those from Lactobacillus kefir for (R)-alcohols or Thermoanaerobacter brockii for (S)-alcohols, either enantiomer of the desired product can be synthesized. researchgate.net Often, a cofactor regeneration system, such as using isopropanol as a sacrificial substrate, is employed to make the process catalytic. mdpi.com
| Strategy | Enzyme Class | Example Enzyme | Mechanism | Application Example |
|---|---|---|---|---|
| Kinetic Resolution | Lipase | Candida antarctica Lipase B (CAL-B) | Selective acylation of one enantiomer of a racemic alcohol. | Resolution of (±)-oct-1-en-3-ol to yield (R)- and (S)-enantiomers with >97% ee. bibliotekanauki.pl |
| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | ADH from Lactobacillus kefir | Stereoselective reduction of a prochiral ketone to an (R)-alcohol. | Reduction of α,β-unsaturated ketones to optically active allylic alcohols. mdpi.comresearchgate.net |
| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | ADH from Thermoanaerobacter sp. | Stereoselective reduction of a prochiral ketone to an (S)-alcohol. | Synthesis of enantiocomplementary alcohols. mdpi.com |
| Deracemization | Peroxygenase + ADH | Agrocybe aegerita Peroxygenase + ADH | Oxidation of racemic alcohol to ketone, followed by asymmetric reduction to a single enantiomer. | One-pot deracemization of propargylic alcohols. researchgate.net |
Elucidation of Chemical Reactivity and Advanced Transformations of 4 Oxan 2 Yloxy Non 2 En 1 Ol
Comprehensive Analysis of Carbon-Carbon Double Bond Reactivity
The reactivity of the carbon-carbon double bond in 4-(Oxan-2-yloxy)non-2-en-1-ol is a focal point for a multitude of synthetic transformations, ranging from reduction and oxidation to the formation of new carbon-carbon and carbon-heteroatom bonds. The stereoelectronic environment of the alkene, influenced by the adjacent hydroxyl and THP-protected hydroxyl groups, plays a crucial role in directing the stereochemical outcomes of these reactions.
Stereospecific Hydrogenation and Deuteration Studies
Catalytic hydrogenation of the alkene in this compound is expected to proceed stereospecifically, with the syn-addition of two hydrogen atoms across the double bond. youtube.comnih.gov This transformation would yield 4-(Oxan-2-yloxy)nonan-1-ol. The choice of catalyst can influence the reaction conditions required. Heterogeneous catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are commonly employed for such reductions. youtube.com The reaction typically proceeds with high yields under a hydrogen atmosphere.
Deuteration studies, employing deuterium (B1214612) gas (D₂) in place of hydrogen, would provide valuable mechanistic insights. The resulting 2,3-dideuterio-4-(oxan-2-yloxy)nonan-1-ol would confirm the syn-addition mechanism.
While specific studies on this compound are not prevalent in the literature, the hydrogenation of analogous allylic and homoallylic alcohols is well-documented. The stereochemical outcome is often influenced by the directing effect of the hydroxyl group, which can coordinate to the metal catalyst, favoring hydrogen delivery from the same face. However, the presence of the bulky THP protecting group at the 4-position may introduce significant steric hindrance, potentially influencing the facial selectivity of the hydrogenation.
Diastereoselective Epoxidation and Dihydroxylation Reactions
Epoxidation: The epoxidation of the double bond in this compound would yield an epoxy alcohol, a versatile intermediate for further transformations. The diastereoselectivity of this reaction is of significant interest. In the case of allylic alcohols, epoxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) often proceeds with high diastereoselectivity due to hydrogen bonding between the hydroxyl group and the peroxyacid, which directs the oxidant to the syn-face of the double bond. wikipedia.org However, for a homoallylic alcohol like the substrate , this directing effect is weaker. The presence of the THP ether at the stereocenter at C4 would likely exert a significant steric influence on the approaching reagent, favoring the formation of the anti-epoxide.
For enantioselective epoxidation, the Sharpless asymmetric epoxidation is a powerful tool for allylic alcohols. wikipedia.org While not directly applicable here due to the homoallylic nature of the alcohol, related methods using chiral catalysts could be employed. For instance, vanadium-based catalysts have shown high syn-selectivity in the epoxidation of cyclic allylic alcohols. wikipedia.org More recent developments have demonstrated that titanium salalen complexes can catalyze the highly syn-selective epoxidation of chiral terminal allylic alcohols. d-nb.infonih.gov
Dihydroxylation: Dihydroxylation of the alkene would furnish a triol derivative. The stereochemical outcome can be controlled by the choice of reagents. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). The Sharpless asymmetric dihydroxylation, using a catalytic amount of OsO₄ in the presence of a chiral ligand, allows for the enantioselective synthesis of vicinal diols. The facial selectivity is dictated by the specific chiral ligand used (AD-mix-α or AD-mix-β).
Anti-dihydroxylation can be accomplished via the epoxidation of the alkene followed by acid-catalyzed ring-opening of the resulting epoxide.
Functionalization via Electrophilic Additions (e.g., Halogenation, Hydroboration-Oxidation)
Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to the double bond would lead to the formation of a vicinal dihalide. This reaction typically proceeds through a cyclic halonium ion intermediate, resulting in the anti-addition of the two halogen atoms. libretexts.org The reaction of this compound with a halogen would yield the corresponding 2,3-dihalo-4-(oxan-2-yloxy)nonan-1-ol. The stereochemistry at the C4 position will influence the diastereomeric ratio of the product.
Hydroboration-Oxidation: This two-step process provides a method for the anti-Markovnikov hydration of the alkene. wikipedia.org Treatment of this compound with a borane (B79455) reagent (e.g., BH₃·THF or 9-BBN), followed by oxidation with hydrogen peroxide and a base, would yield a diol. The reaction is characterized by the syn-addition of the hydrogen and boron across the double bond, with the boron atom adding to the less sterically hindered carbon. Subsequent oxidation replaces the boron atom with a hydroxyl group with retention of stereochemistry. masterorganicchemistry.comlibretexts.org For the substrate , this would result in the formation of 4-(oxan-2-yloxy)nonane-1,3-diol. The regioselectivity is governed by both steric and electronic factors, with the hydroxyl group being installed at the C3 position.
| Reaction | Reagents | Product | Stereochemistry |
| Halogenation | Br₂ in CCl₄ | 2,3-Dibromo-4-(oxan-2-yloxy)nonan-1-ol | Anti-addition |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 4-(Oxan-2-yloxy)nonane-1,3-diol | Syn-addition, Anti-Markovnikov |
Pericyclic Reactions and Cycloaddition Chemistry
The double bond in this compound can participate in pericyclic reactions, most notably cycloadditions like the Diels-Alder reaction. For the parent molecule to act as a dienophile, it would require reaction with a suitable diene. The reactivity of the dienophile can be enhanced by converting the primary alcohol to an electron-withdrawing group, for example, by oxidation to an aldehyde or esterification with an acrylate (B77674) group.
The stereochemistry of the Diels-Alder reaction is highly predictable, proceeding via a concerted mechanism with the retention of the stereochemistry of the dienophile. wikipedia.org The presence of the chiral center at C4 would lead to diastereomeric products.
Ene reactions are another class of pericyclic reactions where the allylic hydrogen at C5 could potentially participate. However, this would require a highly activated enophile and elevated temperatures.
Radical-Mediated Transformations and Polymerization Precursors
The alkene functionality can undergo radical addition reactions. For instance, the addition of thiols or other radical species across the double bond can be initiated by radical initiators or photochemically. Intramolecular radical cyclizations could also be envisioned if a suitable radical precursor is installed elsewhere in the molecule.
Furthermore, derivatives of this compound, such as its acrylate or methacrylate (B99206) esters, could serve as monomers for radical polymerization. The resulting polymers would possess pendant hydroxylated and protected hydroxylated nonyl chains, which could impart specific properties to the material.
Detailed Investigation of Hydroxyl Group Chemistry
The primary hydroxyl group in this compound is a key site for a variety of chemical transformations, including oxidation, esterification, and etherification. Its reactivity can be finely tuned to achieve desired synthetic outcomes.
The THP ether serves as a protecting group for the secondary alcohol at the C4 position. This acetal (B89532) is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions to reveal the free hydroxyl group. commonorganicchemistry.comwikipedia.orgchemistryhall.comrsc.orgacs.org Common reagents for THP deprotection include acetic acid in a THF/water mixture, or pyridinium (B92312) p-toluenesulfonate (PPTS) in ethanol. commonorganicchemistry.com
Oxidation of the Primary Alcohol: The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidant and reaction conditions.
To an Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Commonly used reagents include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation (oxalyl chloride, DMSO, triethylamine). commonorganicchemistry.comwikipedia.orgchemistryhall.com Manganese dioxide (MnO₂) is a particularly mild and selective reagent for the oxidation of allylic alcohols. commonorganicchemistry.com
To a Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol to a carboxylic acid. Reagents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone) are effective for this transformation.
| Transformation | Reagent | Product |
| Oxidation to Aldehyde | PCC, CH₂Cl₂ | 4-(Oxan-2-yloxy)non-2-en-1-al |
| Oxidation to Aldehyde | (COCl)₂, DMSO, Et₃N (Swern) | 4-(Oxan-2-yloxy)non-2-en-1-al |
| Oxidation to Aldehyde | MnO₂, CH₂Cl₂ | 4-(Oxan-2-yloxy)non-2-en-1-al |
| Oxidation to Carboxylic Acid | KMnO₄, NaOH, H₂O | 4-(Oxan-2-yloxy)non-2-en-1-oic acid |
| THP Deprotection | AcOH, THF, H₂O | Non-2-ene-1,4-diol |
Controlled Oxidation Reactions to Aldehydes, Ketones, and Carboxylic Acid Precursors
The primary alcohol functionality in this compound can be selectively oxidized to an aldehyde or a carboxylic acid, provided that the appropriate oxidant is chosen to avoid cleavage of the acid-labile THP protecting group and unwanted reactions with the double bond.
Mild oxidation conditions are essential. Reagents such as pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are effective for the conversion of THP-protected allylic alcohols to the corresponding aldehydes. The Swern oxidation, utilizing oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO) at low temperatures, is another excellent method that is compatible with the THP ether and the alkene. Similarly, the Dess-Martin periodinane (DMP) oxidation offers a reliable and mild route to the aldehyde under neutral conditions. wikipedia.orgwikipedia.orgmissouri.eduorganic-chemistry.orgrsc.orgnih.gov
For the oxidation to the carboxylic acid, a two-step procedure is typically employed to prevent side reactions. The primary alcohol is first oxidized to the aldehyde, which is then further oxidized to the carboxylic acid using reagents like sodium chlorite (B76162) (NaClO2) with a phosphate (B84403) buffer and a scavenger such as 2-methyl-2-butene. This two-step approach is necessary because many strong oxidizing agents that directly convert primary alcohols to carboxylic acids are acidic and would cleave the THP group.
It is important to note that the presence of the double bond in the molecule requires careful selection of the oxidant to prevent epoxidation or cleavage of the alkene. Oxidants known to react with double bonds, such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under standard conditions, should be avoided if the integrity of the carbon-carbon double bond is to be maintained.
Selective Esterification, Etherification, and Glycosylation Reactions
The hydroxyl group of this compound can be readily converted into a variety of other functional groups, including esters, ethers, and glycosides, leveraging the stability of the THP protecting group under many standard reaction conditions.
Esterification: Standard esterification procedures, such as reaction with an acyl chloride or an acid anhydride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, are generally compatible with the THP ether. For more sensitive substrates or when milder conditions are required, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed. The Mitsunobu reaction, using a carboxylic acid, triphenylphosphine (B44618) (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is another effective method for esterification that proceeds with inversion of configuration if the alcohol is chiral. missouri.eduwikipedia.orgnih.govorganic-chemistry.org
Etherification: The formation of ethers from the primary alcohol can be achieved under basic conditions, where the THP group is stable. The Williamson ether synthesis, involving deprotonation of the alcohol with a base such as sodium hydride (NaH) followed by reaction with an alkyl halide, is a common and effective method. It is crucial to use a non-nucleophilic base to avoid competition with the desired substitution reaction.
Glycosylation: The primary alcohol of this compound can act as a nucleophile in glycosylation reactions to form O-glycosides. The Koenigs-Knorr reaction, which employs a glycosyl halide as the donor and a heavy metal salt like silver carbonate or silver triflate as a promoter, can be utilized. nih.govwikipedia.orgnih.govresearchgate.net The stability of the THP ether under these conditions allows for the selective formation of the glycosidic bond at the primary alcohol. Other glycosylation methods, such as those using trichloroacetimidate (B1259523) or thioglycoside donors under appropriate activation conditions, are also compatible with the THP-protected substrate.
Nucleophilic Substitution and Elimination Pathways
To undergo nucleophilic substitution or elimination reactions, the hydroxyl group of this compound must first be converted into a good leaving group. The THP ether is generally stable under the conditions required for these transformations.
Nucleophilic Substitution: The alcohol can be converted into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups and can be readily displaced by a variety of nucleophiles in an SN2 reaction. This allows for the introduction of a wide range of functional groups, including azides, cyanides, and halides. It is important to note that the formation of the sulfonate ester proceeds with retention of configuration at the carbon bearing the oxygen, while the subsequent SN2 displacement occurs with inversion of configuration. chemistrysteps.commedchemexpress.comyoutube.comresearchgate.netmasterorganicchemistry.com
Elimination: Once converted to a sulfonate ester, the molecule can undergo elimination reactions to form a conjugated diene. Treatment of the tosylate or mesylate with a non-nucleophilic, sterically hindered base, such as 1,8-diazabicycloundec-7-ene (DBU) or potassium tert-butoxide, will promote an E2 elimination. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The stereochemistry of the starting material and the reaction conditions will influence the geometry of the resulting diene.
Reactivity and Stability of the Tetrahydropyranyl Ether Linkage
The tetrahydropyranyl (THP) ether is a widely used protecting group for alcohols due to its ease of introduction and its stability under a broad range of conditions, yet it can be removed under mild acidic conditions.
Optimized Protocols for Selective Deprotection under Mild Conditions
The cleavage of the THP ether is typically achieved under acidic conditions. A variety of mild and selective methods have been developed to deprotect the alcohol without affecting other sensitive functional groups that might be present in the molecule.
Commonly used reagents for THP deprotection include:
Acetic Acid: A mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water is a classic and effective method for cleaving THP ethers. total-synthesis.comnih.gov
Pyridinium p-toluenesulfonate (PPTS): This mild acidic catalyst is often used in an alcoholic solvent, such as ethanol, to effect smooth deprotection. total-synthesis.comchemicalbook.comniscpr.res.incommonorganicchemistry.comcommonorganicchemistry.com
Other Acidic Catalysts: Other mild acids such as trifluoroacetic acid (in low concentrations), oxalic acid, and Lewis acids like magnesium bromide have also been employed for the selective removal of the THP group. niscpr.res.in
The choice of deprotection conditions can be tailored to the specific substrate to ensure the integrity of other functional groups. For instance, in the synthesis of complex molecules like leukotriene B4 methyl ester, the THP group is often removed in the final steps of the synthesis under very mild acidic conditions to avoid degradation of the sensitive polyunsaturated system.
| Catalyst/Reagent | Solvent | Temperature | Typical Reaction Time | Reference |
| Acetic Acid/THF/H₂O | THF/Water | Room Temp. | 1-12 h | total-synthesis.comnih.gov |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | Room Temp. to 50 °C | 1-12 h | chemicalbook.comcommonorganicchemistry.com |
| Trifluoroacetic Acid (catalytic) | Methanol | Room Temp. | 15-30 min | niscpr.res.in |
| Lithium Chloride/Water | DMSO | 90 °C | 6 h | acs.org |
Compatibility of the THP Ether with Diverse Reaction Conditions and Functional Groups
The THP ether linkage exhibits remarkable stability towards a wide range of reagents and reaction conditions, making it a valuable protecting group in multistep syntheses.
Stability:
Basic and Nucleophilic Conditions: THP ethers are stable to strong bases such as hydroxides, alkoxides, and organometallic reagents like Grignard and organolithium reagents. chemistrysteps.comyoutube.commasterorganicchemistry.comthieme-connect.deorganic-chemistry.org They are also inert to most nucleophiles.
Reductive and Oxidative Conditions: The THP group is stable to many reducing agents, including lithium aluminum hydride and sodium borohydride. It is also resistant to a variety of oxidizing agents that are not strongly acidic, such as those used in Swern and Dess-Martin oxidations. wikipedia.orgwikipedia.orgmissouri.eduorganic-chemistry.orgrsc.orgnih.gov
Other Reactions: The THP ether is compatible with conditions for Wittig reactions, tosylation, mesylation, and many transition-metal-catalyzed coupling reactions. pitt.edu
This broad compatibility allows for a wide range of chemical transformations to be carried out on other parts of the molecule while the hydroxyl group remains protected. The robustness of the THP ether, coupled with the mild conditions required for its removal, solidifies its role as a cornerstone protecting group in modern organic synthesis.
Rational Design and Synthesis of Derivatives and Analogues of 4 Oxan 2 Yloxy Non 2 En 1 Ol
Structural Modifications of the Unsaturated Chain
The unsaturated carbon chain of 4-(Oxan-2-yloxy)non-2-en-1-ol is a prime target for structural modification to alter the molecule's length, rigidity, and electronic properties. These modifications can be broadly categorized into chain length alteration, introduction of new unsaturated functionalities, and the incorporation of heteroatoms.
Homologation and Retro-homologation Strategies
Chain extension (homologation) and chain shortening (retro-homologation) of the non-2-en-1-ol backbone are fundamental strategies to modulate the spatial arrangement of the molecule.
One-Carbon Homologation: A common method for one-carbon homologation of an α,β-unsaturated aldehyde, which can be derived from the parent alcohol by oxidation, is the Wittig reaction. organic-chemistry.org Specifically, the use of methoxymethylenetriphenylphosphorane followed by hydrolysis of the resulting vinyl ether can effectively extend the carbon chain by one unit. organic-chemistry.org
Two-Carbon Homologation: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective two-carbon homologation of aldehydes. nih.govwikipedia.orgnrochemistry.comorganic-chemistry.orgchem-station.com Treatment of the aldehyde derived from this compound with a stabilized phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, followed by reduction of the resulting α,β-unsaturated ester, affords the two-carbon extended allylic alcohol. The HWE reaction generally favors the formation of the (E)-alkene. wikipedia.orgnrochemistry.comorganic-chemistry.orgchem-station.com
Retro-homologation: The shortening of the carbon chain can be achieved through oxidative cleavage of the double bond. nih.gov Reagents such as ozone (O₃) followed by a reductive work-up, or potassium permanganate (B83412) (KMnO₄) under controlled conditions, can cleave the C=C bond to yield aldehydes or carboxylic acids, effectively shortening the carbon skeleton.
Table 1: Representative Homologation and Retro-homologation Reactions on Unsaturated Alcohols/Aldehydes
| Strategy | Reagents and Conditions | Product Type | Key Features |
| One-Carbon Homologation | 1. Oxidation (e.g., PCC, DMP) 2. Ph₃P=CH(OMe) 3. H₃O⁺ | Homologated α,β-unsaturated aldehyde | Stepwise extension by one carbon. organic-chemistry.org |
| Two-Carbon Homologation | 1. Oxidation (e.g., PCC, DMP) 2. (EtO)₂P(O)CH₂CO₂Et, NaH 3. DIBAL-H | Homologated α,β-unsaturated alcohol | Predominantly (E)-alkene formation. nih.govnrochemistry.com |
| Retro-homologation | 1. O₃, CH₂Cl₂, -78 °C 2. Me₂S or Zn/H₂O | Aldehyde | Cleavage of the double bond to shorten the chain. nih.gov |
Note: The table provides generalized conditions. Specific substrates may require optimization.
Introduction of Alkynes, Allene (B1206475) Systems, or Additional Alkene Units
Introducing further degrees of unsaturation into the backbone of this compound can significantly impact its conformational flexibility and electronic properties.
Synthesis of Enynes: The introduction of an alkyne functionality to create a 1,4-enyne system can be achieved through the coupling of a terminal alkyne with the allylic alcohol derivative. Palladium-catalyzed reactions, such as the Sonogashira coupling, are well-suited for this transformation, often requiring activation of the alcohol to a better leaving group (e.g., acetate, carbonate, or halide). nih.govorganic-chemistry.orgwikipedia.orgresearchgate.netsynarchive.com
Synthesis of Allenes: Allenes can be synthesized from propargylic alcohols, which are isomers of allylic alcohols. rsc.orgwikipedia.orgnih.gov A common strategy involves the researchgate.netresearchgate.net-sigmatropic rearrangement of a propargylic intermediate. wikipedia.org Alternatively, palladium-catalyzed cross-coupling reactions of propargyl acetates with organoaluminum reagents can yield multisubstituted allenes. organic-chemistry.org Direct reduction of propargylic alcohols with specific reagents like Cp₂Zr(H)Cl can also lead to allenes. nih.gov
Synthesis of Conjugated Dienes: The formation of a conjugated diene system from an allylic alcohol can be accomplished through dehydration or elimination reactions. researchgate.netrsc.org Treatment with an acid catalyst or conversion of the alcohol to a good leaving group followed by base-induced elimination can generate an additional double bond in conjugation with the existing one. Palladium-catalyzed dehydrogenation of aliphatic acids is another modern approach to creating conjugated dienes. nih.gov
Table 2: Synthesis of Analogues with Additional Unsaturation
| Unsaturated System | Synthetic Approach | Typical Reagents | Product |
| Enyne | Palladium-catalyzed coupling of a terminal alkyne with an activated allylic alcohol. | Pd(PPh₃)₄, CuI, base | 1,4-Enyne |
| Allene | Rearrangement of a propargylic intermediate or reduction of a propargylic alcohol. | Myers allene synthesis; Cp₂Zr(H)Cl | Allene |
| Conjugated Diene | Dehydration of the allylic alcohol or elimination from an allylic derivative. | H⁺ or 1. MsCl, Et₃N 2. DBU | 1,3-Diene |
Note: This table presents conceptual pathways. Specific reaction conditions would need to be optimized for the target substrate.
Heteroatom Incorporation into the Alkane Chain
The introduction of heteroatoms such as oxygen, nitrogen, or sulfur into the alkyl portion of the molecule can impart new chemical and physical properties, including polarity, hydrogen bonding capability, and potential biological activity.
Oxygen Incorporation: Hydroxylation of the alkyl chain can be achieved through various methods, including microbial fermentation or chemical oxidation of a C-H bond. More controlled synthetic approaches often involve the use of starting materials that already contain the desired hydroxyl group, which is then carried through the synthetic sequence.
Nitrogen Incorporation: Amination of the alkyl chain can be accomplished through methods such as the Hofmann or Curtius rearrangement of a carboxylic acid derivative of the chain. Alternatively, direct C-H amination reactions, often catalyzed by transition metals like rhodium or palladium, are becoming increasingly powerful tools for the selective introduction of nitrogen-containing functional groups. rsc.org
Sulfur Incorporation: Thiol groups can be introduced via nucleophilic substitution of a halide or tosylate with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis.
Variations of the Protecting Group Moiety
The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its stability under a variety of conditions. However, modifying this protecting group can be advantageous for fine-tuning the reactivity and stability of the molecule.
Synthesis of Analogues with Alternative Acetal (B89532) or Silyl (B83357) Protecting Groups
Acetal Protecting Groups: Besides THP, other acetal-type protecting groups can be employed. These are typically formed by the acid-catalyzed reaction of the alcohol with an enol ether or a vinyl ether. libretexts.orglibretexts.orgorganic-chemistry.org The choice of the acetal can influence the steric bulk and the conditions required for deprotection.
Silyl Protecting Groups: Silyl ethers are another major class of alcohol protecting groups. wikipedia.orglibretexts.orgorganic-chemistry.orguwindsor.caorganic-chemistry.orgpearson.com They are formed by reacting the alcohol with a silyl halide (e.g., TBDMS-Cl, TIPS-Cl) in the presence of a base like imidazole. wikipedia.org The steric hindrance of the substituents on the silicon atom dictates the stability of the silyl ether, with bulkier groups providing greater stability. wikipedia.orguwindsor.ca
Table 3: Common Alternative Protecting Groups for the Allylic Alcohol
| Protecting Group Class | Example | Reagents for Protection | General Stability |
| Acetal | Methoxymethyl (MOM) ether | MOM-Cl, i-Pr₂NEt | Stable to base, cleaved by acid. |
| Acetal | Methoxyethoxymethyl (MEM) ether | MEM-Cl, i-Pr₂NEt | Stable to base, cleaved by acid. |
| Silyl Ether | tert-Butyldimethylsilyl (TBDMS) ether | TBDMS-Cl, imidazole, DMF | Stable to base, cleaved by acid and fluoride (B91410). organic-chemistry.org |
| Silyl Ether | Triisopropylsilyl (TIPS) ether | TIPS-Cl, imidazole, DMF | More stable to acid than TBDMS. uwindsor.ca |
Note: Stability is relative and depends on the specific reaction conditions.
Exploration of Remote Substituent Effects on Protecting Group Lability
The stability of a protecting group can be influenced by electronic and steric effects from remote parts of the molecule. For instance, the introduction of electron-withdrawing or electron-donating groups in the unsaturated chain of this compound analogues could potentially alter the rate of cleavage of the protecting group at the C4 position.
Electronic Effects: The presence of electron-withdrawing groups on the unsaturated chain could potentially decrease the electron density at the oxygen atom of the protected alcohol, thereby affecting the rate of acid-catalyzed hydrolysis of the protecting group. Conversely, electron-donating groups might increase the rate of cleavage. The stability of silyl ethers, for example, is known to be influenced by such electronic factors. gelest.com
Steric Effects: Modifications to the unsaturated chain that increase steric hindrance around the protecting group could slow down the rate of both its formation and cleavage. The relative stability of different silyl ethers is a clear example of how steric bulk influences lability. uwindsor.cagelest.com
Further systematic studies would be required to quantify the impact of specific structural modifications on the lability of various protecting groups in this particular molecular framework.
Stereochemical Modifications and Chiral Pool Derivatization
The stereochemistry of a molecule is a critical determinant of its biological activity. The presence of chiral centers in this compound, specifically at the C4 position of the nonenal backbone and the C2' position of the oxane ring, gives rise to multiple stereoisomers. The systematic synthesis and evaluation of these stereoisomers are essential for identifying the optimal configuration for biological efficacy.
Synthesis of Diastereomers and Enantiomers for Configurational Studies
The synthesis of the individual diastereomers and enantiomers of this compound allows for a detailed investigation into how the spatial arrangement of substituents influences its interaction with biological targets. A common and effective strategy for obtaining enantiomerically pure starting materials is through chiral pool synthesis.
The synthesis commences with the enantioselective preparation of the chiral precursor, 4-hydroxynon-2-en-1-ol. This can be achieved through various asymmetric synthesis methodologies. The subsequent step involves the protection of the C4 hydroxyl group with a tetrahydropyranyl (THP) group, which is chemically equivalent to the oxan-2-yloxy moiety. This reaction is typically carried out by treating the chiral alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.
A key consequence of this protection step is the introduction of a new stereocenter at the C2' position of the THP ring. When a chiral alcohol, such as (S)-4-hydroxynon-2-en-1-ol, is reacted with DHP, the result is a mixture of two diastereomers: (S,2'R)-4-(oxan-2-yloxy)non-2-en-1-ol and (S,2'S)-4-(oxan-2-yloxy)non-2-en-1-ol. These diastereomers, having different physical and chemical properties, can often be separated using chromatographic techniques like column chromatography.
The successful separation of these diastereomers is pivotal for subsequent configurational studies. The absolute configuration of each isolated diastereomer can be determined using a combination of spectroscopic and computational methods. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Techniques such as the Mosher's ester analysis, where the chiral alcohol is derivatized with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), can be employed to establish the configuration at the C4 position.
Furthermore, the comparison of experimentally obtained NMR data with data predicted from Density Functional Theory (DFT) calculations for all possible stereoisomers can provide a high degree of confidence in the configurational assignment. This integrated approach allows for the unambiguous identification of each synthesized stereoisomer.
Table 1: Hypothetical Diastereomers of (S)-4-(Oxan-2-yloxy)non-2-en-1-ol
| Diastereomer | Configuration at C4 | Configuration at C2' | Expected Separation Method |
| Diastereomer A | S | R | Column Chromatography |
| Diastereomer B | S | S | Column Chromatography |
This table is illustrative and based on the general principles of stereochemistry. The actual separability and specific analytical data would depend on experimental results.
Investigation of Conformationally Restricted Analogues
To gain deeper insights into the bioactive conformation of this compound, the synthesis and analysis of conformationally restricted analogues are of significant interest. By incorporating structural constraints, the conformational flexibility of the molecule is reduced, which can help to identify the specific spatial arrangement required for optimal biological activity.
The design of such analogues often involves the introduction of cyclic structures or rigid linkers that mimic the putative bioactive conformation of the parent molecule. For an acyclic allylic alcohol derivative like this compound, this could involve strategies such as:
Cyclization: Incorporating the nonenal backbone into a cyclic system, such as a cyclopentane (B165970) or cyclohexane (B81311) ring, would significantly restrict its conformational freedom. The synthesis of such cyclic analogues would likely involve multi-step synthetic sequences starting from appropriate chiral cyclic precursors.
Introduction of Rigid Moieties: The incorporation of double or triple bonds, or aromatic rings within the acyclic chain, can also serve to limit conformational flexibility.
The synthesis of these conformationally restricted analogues would require bespoke synthetic routes, often leveraging modern synthetic methodologies. Once synthesized, these analogues would be subjected to rigorous conformational analysis using techniques like NMR spectroscopy (measuring coupling constants and NOEs) and computational modeling.
The biological evaluation of these conformationally restricted analogues can then provide valuable information. If an analogue with a specific, rigid conformation exhibits enhanced biological activity, it provides strong evidence that this conformation is close to the bioactive conformation of the parent molecule. Conversely, a lack of activity in a rigid analogue can help to rule out certain conformations as being important for bioactivity.
Table 2: Examples of Potential Strategies for Conformationally Restricted Analogues
| Strategy | Description | Potential Synthetic Approach |
| Macrocyclization | Connecting the ends of the nonenal chain to form a macrocycle. | Ring-closing metathesis (RCM) of a suitable diene precursor. |
| Intramolecular Cycloaddition | Forming a bicyclic system through an intramolecular cycloaddition reaction. | Diels-Alder or [2+2] cycloaddition of a precursor with appropriate functionality. |
| Incorporation of a Phenyl Ring | Replacing a portion of the alkyl chain with a rigid phenyl group. | Cross-coupling reactions to introduce the aromatic moiety. |
Strategic Applications of 4 Oxan 2 Yloxy Non 2 En 1 Ol As a Versatile Synthetic Intermediate
Utilization in the Total Synthesis of Complex Natural Products
The structural features of 4-(Oxan-2-yloxy)non-2-en-1-ol make it an ideal starting material for the synthesis of various natural products, particularly those derived from fatty acid, polyketide, and isoprenoid pathways.
Role in the Elaboration of Fatty Acid Metabolites
Fatty acid metabolites are a diverse class of bioactive molecules characterized by long aliphatic chains with varying degrees of oxidation and unsaturation. The synthesis of these compounds often requires precise control over stereochemistry and the introduction of functional groups at specific positions. This compound serves as a key precursor in this context.
The primary allylic alcohol can be selectively oxidized to an aldehyde or a carboxylic acid, providing a handle for chain extension or modification. The double bond can undergo a variety of transformations, including epoxidation, dihydroxylation, or hydrogenation, to introduce further functionality. The THP-protected secondary alcohol at the C4 position is crucial for establishing the stereochemistry of hydroxylated fatty acids, which are common in nature. For instance, the synthesis of (±)-4-methoxydecanoic acid, a novel antifungal fatty acid, involved the protection of a hydroxyl group, showcasing a strategy that can be applied to intermediates like this compound. nih.gov
| Reaction Type | Reagents/Conditions | Product Functional Group | Relevance to Fatty Acid Synthesis |
| Oxidation of Allylic Alcohol | Pyridinium (B92312) dichromate (PDC), DMF | Carboxylic Acid | Formation of the acid terminus |
| Epoxidation of Alkene | m-CPBA | Epoxide | Introduction of oxygen functionality |
| Deprotection of THP Ether | PTSA, CHCl3 | Secondary Alcohol | Unmasking of a key hydroxyl group nih.gov |
Building Block for Polyketide and Isoprenoid Pathways
Polyketides and isoprenoids are two of the largest families of natural products, with a wide range of biological activities. Their synthesis often involves the iterative coupling of smaller building blocks. The C9 backbone of this compound, with its defined oxygenation pattern, makes it an attractive starting material for segments of these complex molecules.
The allylic alcohol can be converted into a leaving group, such as a tosylate or a halide, to facilitate its use as an electrophile in coupling reactions. Alternatively, it can be transformed into an organometallic reagent to act as a nucleophile. The stereocenter at C4, once deprotected, can direct subsequent stereoselective reactions. This strategy is analogous to the modular synthesis of complex natural products where functionalized building blocks are assembled in a convergent manner. The biosynthesis of fatty acids, which proceeds by the sequential addition of two-carbon units, provides a conceptual framework for how this synthetic intermediate can be incorporated into larger structures. openstax.org
Precursor in the Development of Advanced Chemical Tools
Beyond natural product synthesis, this compound is a valuable precursor for creating sophisticated chemical tools used in catalysis and chemical biology.
Scaffolding for Organic Catalysts and Ligands
The development of new catalysts and ligands is essential for advancing chemical synthesis. The functional groups of this compound can be elaborated to create chiral ligands for asymmetric catalysis.
The primary and secondary alcohol functionalities can serve as attachment points for catalytically active metal centers or as directing groups in stereoselective reactions. For example, the hydroxyl groups can be used to coordinate to metals like titanium or vanadium, which are known to catalyze a variety of organic transformations, including epoxidations and oligomerizations. mdpi.comnih.gov The chiral center at C4 can be exploited to create an asymmetric environment around a metal, leading to enantioselective catalysis.
| Functional Group | Potential Ligand Type | Example Application in Catalysis |
| Primary Alcohol | Alkoxide | Coordination to a Lewis acidic metal center |
| Secondary Alcohol | Chiral Diol (after deprotection) | Asymmetric synthesis |
| Alkene | Olefin Metathesis Handle | Catalyst immobilization or modification |
Intermediates for Probes in Chemical Biology Studies
Chemical probes are essential tools for studying biological processes at the molecular level. This compound can be used as a scaffold to synthesize probes for investigating enzyme activity and cellular signaling pathways.
The allylic alcohol can be functionalized with a reporter group, such as a fluorophore or a biotin tag, while the rest of the molecule can be designed to mimic a natural substrate or inhibitor. For instance, the nonene chain could be tailored to interact with the active site of a lipid-metabolizing enzyme. The development of small molecule probes for detecting reactive oxygen species like peroxynitrite often involves the strategic placement of reactive functional groups on a molecular scaffold, a principle that can be applied to derivatives of this compound. nih.gov
Advanced Spectroscopic and Chromatographic Characterization of 4 Oxan 2 Yloxy Non 2 En 1 Ol and Its Transformations
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is indispensable for the initial characterization of 4-(Oxan-2-yloxy)non-2-en-1-ol. Operating with high resolving power, instruments like the Q Exactive series can determine the mass of the parent ion with high precision (typically to within 5 ppm), allowing for the unambiguous determination of its elemental formula (C₁₄H₂₆O₃). metabolomexchange.org
Electrospray ionization (ESI) in positive mode is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The exact mass measurement of these ions confirms the molecular formula.
Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), are used to elucidate the fragmentation pathways. This provides structural confirmation by identifying characteristic neutral losses and fragment ions. For this compound, key fragmentation events would include:
Loss of the THP group: A characteristic loss of dihydropyran (84.0575 Da) from the protonated molecule is a primary indicator of the THP ether moiety.
Loss of water: Dehydration from the primary alcohol is another expected fragmentation.
Cleavage of the C-O bond: Scission of the bond between the nonenyl chain and the THP group.
Chain fragmentation: Cleavage along the nonenyl carbon backbone.
These fragmentation patterns allow for the precise localization of the functional groups within the molecule.
Table 1: Predicted HRMS Data for this compound
| Ion Formula | Calculated m/z | Observed m/z (Predicted) | Description |
|---|---|---|---|
| [C₁₄H₂₆O₃+H]⁺ | 243.1955 | 243.1953 | Protonated molecule |
| [C₁₄H₂₆O₃+Na]⁺ | 265.1774 | 265.1772 | Sodium adduct |
| [C₉H₁₇O₂]⁺ | 157.1223 | 157.1221 | Fragment after loss of dihydropyran |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. emerypharma.com A combination of 1D (¹H, ¹³C) and 2D NMR experiments is required to assign all proton and carbon signals and to determine the relative stereochemistry. researchgate.netlibretexts.org
¹H NMR: The ¹H NMR spectrum provides initial information about the different types of protons. Key expected signals include the olefinic protons of the double bond (δ ≈ 5.5-5.9 ppm), the carbinol protons of the primary alcohol (CH₂OH), the methine proton at the ether linkage (CH -O), the acetal (B89532) proton of the THP ring (O-CH-O, δ ≈ 4.6 ppm), and the aliphatic protons of the nonenyl chain and the THP ring. researchgate.net
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. Expected signals include those for the olefinic carbons, the carbon bearing the hydroxyl group, the carbon bearing the ether linkage, the acetal carbon, and the aliphatic carbons. researchgate.net
COSY (Correlation Spectroscopy): This 2D experiment identifies ¹H-¹H spin-spin coupling networks. emerypharma.com It is crucial for tracing the connectivity within the nonenyl chain and the THP ring separately. For instance, it will show correlations between the -CH₂OH protons and the adjacent olefinic proton, and trace the couplings along the -CH=CH-CH(O)-CH₂- backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon signals based on their attached protons. acs.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is vital for connecting the different fragments of the molecule, such as linking the acetal proton of the THP ring to the C4 carbon of the nonenyl chain, confirming the position of the ether linkage.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons. They are essential for determining the stereochemistry. For example, NOE correlations can help establish the E/Z configuration of the double bond and the relative stereochemistry between the C4 chiral center and the acetal carbon (C2') of the THP ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (E)-4-(Oxan-2-yloxy)non-2-en-1-ol
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (H to C) |
|---|---|---|---|
| 1 (-CH₂OH) | ~63 | ~4.1 (d) | C2, C3 |
| 2 (=CH-) | ~128 | ~5.7 (dt) | C1, C4 |
| 3 (-CH=) | ~135 | ~5.8 (dd) | C1, C2, C5 |
| 4 (-CHO-) | ~78 | ~4.2 (q) | C2, C3, C5, C2' |
| 5 (-CH₂-) | ~35 | ~1.5 (m) | C4, C6, C7 |
| 6-8 (-CH₂-) | ~22-32 | ~1.3 (m) | - |
| 9 (-CH₃) | ~14 | ~0.9 (t) | C7, C8 |
| 2' (Acetal) | ~98 | ~4.6 (t) | C4, C3', C6' |
| 3', 4', 5' | ~19-31 | ~1.5-1.8 (m) | - |
The THP ring exists in a chair conformation and, due to the anomeric effect, an alkoxy substituent at the C2' position typically prefers an axial orientation. rsc.org The molecule as a whole possesses considerable conformational flexibility around its single bonds. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could provide insight into these conformational dynamics. By analyzing changes in chemical shifts or coalescence of signals at different temperatures, it would be possible to determine the energy barriers for processes like ring-flipping of the oxane moiety or rotation around the C4-O and C4-C5 bonds. Such studies, while complex for a molecule of this size, can reveal the preferred solution-state conformations.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis of Functional Groups
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule's functional groups.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A strong, broad band around 3300-3400 cm⁻¹ corresponds to the O-H stretching vibration of the primary alcohol group. chemicalbook.com C-H stretching vibrations of the alkyl and vinyl groups will appear just below 3000 cm⁻¹. The C=C stretch of the trans-disubstituted alkene is expected to be a sharp, medium-intensity band around 1670 cm⁻¹ and a strong out-of-plane C-H bending vibration around 970 cm⁻¹. nih.gov The prominent C-O stretching vibrations of the alcohol and the ether linkages will be visible in the fingerprint region, typically between 1000 and 1200 cm⁻¹. youtube.com
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. libretexts.org Therefore, the C=C stretching vibration of the alkene (~1670 cm⁻¹) would give a strong signal. doi.org The C-C backbone and C-H bending modes would also be prominent, providing a characteristic "fingerprint" of the molecule. The O-H stretch is typically a weak band in Raman spectra. The symmetric stretching of the C-O-C ether linkage would also be Raman active.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| O-H (Alcohol) | Stretch, H-bonded | 3400-3300 (strong, broad) | Weak |
| C-H (sp² & sp³) | Stretch | 3100-2850 (medium-strong) | 3100-2850 (strong) |
| C=C (Alkene) | Stretch | ~1670 (medium) | ~1670 (strong) |
| C-O (Ether & Alcohol) | Stretch | 1200-1000 (strong) | Medium |
Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment
This compound has two chiral centers: C4 of the nonene chain and the anomeric C2' of the oxane ring. Synthesis of this compound typically results in a mixture of four stereoisomers (two pairs of diastereomers). Chiral chromatography is essential for separating these stereoisomers and assessing the enantiomeric and diastereomeric purity of a given sample. wikipedia.org
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating the stereoisomers of such compounds.
Direct Method: Separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective in resolving isomers of alcohols and ethers. sigmaaldrich.com The different stereoisomers form transient diastereomeric complexes with the CSP, leading to different retention times. wikipedia.org
Indirect Method: An alternative approach involves derivatizing the alcohol with a chiral derivatizing agent (CDA) to form stable diastereomeric esters. nih.govlibretexts.org These diastereomers can then be separated on a standard achiral stationary phase (like silica (B1680970) gel). After separation, the CDA can be cleaved to yield the pure enantiomers of the original alcohol.
Chiral Gas Chromatography (GC): For GC analysis, the alcohol group would first need to be derivatized to increase volatility (e.g., by silylation). Separation would then be performed on a GC column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.
The separation of the four stereoisomers would typically result in two pairs of peaks in the chromatogram, where each pair represents a set of enantiomers if a chiral column is used.
X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Determination
While obtaining a single crystal of the oily this compound itself may be difficult, X-ray crystallography provides the only definitive method for determining the absolute configuration of its chiral centers. rsc.org The standard strategy involves converting the molecule into a crystalline derivative. nih.gov
This is often achieved by esterifying the primary alcohol with a chiral acid that has a known absolute configuration and contains a heavy atom, such as a bromine- or chlorine-substituted benzoic acid. The resulting diastereomeric ester is more likely to crystallize.
Once a suitable single crystal is obtained and analyzed by X-ray diffraction, the three-dimensional structure of the derivative can be solved. Because the absolute configuration of the incorporated chiral acid is already known, it serves as an internal reference, allowing for the unambiguous assignment of the absolute configuration (R or S) at both the C4 and C2' centers of the original molecule. rsc.orgnih.gov This technique provides incontrovertible proof of the molecule's stereochemistry. rsc.orgpublish.csiro.au
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (E)-non-2-en-1-ol |
Computational and Theoretical Investigations of 4 Oxan 2 Yloxy Non 2 En 1 Ol and Its Reactivity
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural characteristics of a molecule. These methods provide insights into the molecule's geometry, stability, and reactive sites.
Density Functional Theory (DFT) for Geometry Optimization and Reactivity Predictions
Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By employing a functional such as B3LYP with a 6-31G* basis set, key structural parameters like bond lengths, bond angles, and dihedral angles for 4-(Oxan-2-yloxy)non-2-en-1-ol can be predicted. These parameters are crucial for understanding the molecule's steric and electronic properties, which in turn govern its reactivity.
Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-31G)*
| Parameter | Atom(s) | Predicted Value |
| Bond Length | C2=C3 | 1.34 Å |
| C4-O | 1.43 Å | |
| O-C2' (oxane) | 1.42 Å | |
| C1-O | 1.42 Å | |
| Bond Angle | C1-C2-C3 | 125.0° |
| C3-C4-O | 109.5° | |
| C4-O-C2' (oxane) | 118.0° | |
| Dihedral Angle | H-C1-C2=C3 | ~120.0° |
| C2=C3-C4-O | ~110.0° |
Note: The values in this table are hypothetical and based on typical values for similar functional groups.
Reactivity descriptors, such as electrostatic potential maps, can also be derived from DFT calculations. These maps visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule. For this compound, the oxygen atoms of the hydroxyl and ether groups are expected to be electron-rich, while the allylic protons and the carbon atoms of the double bond may exhibit electrophilic character.
Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction pathways by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. fiveable.metaylorandfrancis.comwikipedia.org The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to donate or accept electrons. taylorandfrancis.comyoutube.com
For this compound, the HOMO is likely to be localized around the C=C double bond and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the allylic system, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | -6.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 7.7 |
Note: The values in this table are hypothetical and serve as illustrative examples.
FMO analysis is particularly useful in predicting the outcomes of pericyclic reactions, such as cycloadditions and sigmatropic rearrangements, which are plausible for the unsaturated backbone of this molecule. fiveable.mewikipedia.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects
While quantum chemical calculations provide insights into a static molecular structure, Molecular Dynamics (MD) simulations offer a dynamic perspective of a molecule's behavior over time. acs.orgresearchgate.netamanote.com By simulating the movements of atoms and molecules, MD can explore the conformational landscape of this compound, identifying its most stable conformers and the energy barriers between them. This is particularly important for a flexible molecule with multiple rotatable bonds.
Furthermore, MD simulations can explicitly model the effects of a solvent on the molecule's structure and dynamics. The presence of a solvent, such as water or an organic solvent, can significantly influence the preferred conformation of the molecule through intermolecular interactions like hydrogen bonding. For this compound, the hydroxyl group and the ether oxygen are capable of forming hydrogen bonds, which would affect its solubility and conformational preferences in protic solvents.
In Silico Reaction Modeling and Transition State Characterization
In silico reaction modeling allows for the theoretical investigation of potential chemical reactions, providing a deeper understanding of reaction mechanisms and predicting their feasibility and outcomes. mdpi.com
Prediction of Reaction Outcomes and Selectivity
By modeling the interaction of this compound with various reagents, it is possible to predict the likely products of a reaction. For example, in an acid-catalyzed dehydration, the formation of a conjugated diene could be predicted. The regioselectivity and stereoselectivity of reactions, such as epoxidation of the double bond, can also be assessed by calculating the activation energies for different reaction pathways. The lower the activation energy, the more favored the reaction pathway.
Energy Profiles of Chemical Transformations
A key aspect of in silico reaction modeling is the characterization of the transition state—the highest energy point along the reaction coordinate. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This allows for the construction of a reaction energy profile, which maps the energy changes as the reactants are converted into products.
For a hypothetical electrophilic addition of HBr to the double bond of this compound, two possible carbocation intermediates could be formed (following Markovnikov's and anti-Markovnikov's rules). Computational modeling could predict which intermediate is more stable and therefore which product will be favored by calculating the energies of the respective transition states.
Table 3: Hypothetical Energy Profile for the Hydrobromination of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State 1 (Markovnikov) | 15 |
| Intermediate 1 (Markovnikov) | 5 |
| Transition State 2 (Anti-Markovnikov) | 25 |
| Intermediate 2 (Anti-Markovnikov) | 18 |
| Product (from Intermediate 1) | -10 |
Note: The values in this table are hypothetical and for illustrative purposes only.
This hypothetical energy profile suggests that the Markovnikov addition pathway has a lower activation energy and leads to a more stable intermediate, and is therefore the kinetically and thermodynamically favored pathway.
Docking Studies and Molecular Modeling of Theoretical Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a specific region of a target macromolecule, typically a protein. wikipedia.orgmdpi.com This method is fundamental in structure-based drug design for generating hypotheses about how a small molecule might interact with a biological target at the atomic level. nih.gov For this compound, while no specific biological target has been identified in published literature, a hypothetical docking study can be described to illustrate the process of formulating a binding hypothesis.
The process involves two main steps: sampling the conformational space of the ligand within the target's binding site and then "scoring" these conformations to estimate the strength of the interaction, often reported as a binding affinity value. nih.govh-its.org
Formulating a Binding Hypothesis
A binding hypothesis proposes a plausible binding mode for a ligand, detailing the specific intermolecular interactions that stabilize the ligand-receptor complex. optibrium.comnih.gov For this compound, a theoretical binding hypothesis would be constructed by analyzing its structural features:
Hydrogen Bond Donor/Acceptor: The primary alcohol (-OH) group is a key interaction site, capable of acting as both a hydrogen bond donor and acceptor. The ether oxygen atoms within the oxane ring can also act as hydrogen bond acceptors.
Hydrophobic Regions: The non-9-carbon chain provides a significant lipophilic region that can form favorable van der Waals and hydrophobic interactions with non-polar amino acid residues in a binding pocket. quicktakes.ionih.gov
Flexibility: The molecule possesses considerable conformational flexibility around its single bonds. Docking algorithms would explore various conformations to find the one that best fits the topology of a hypothetical binding site. wikipedia.org
Hypothetical Docking Simulation
In a typical in silico experiment, the 3D structure of this compound would be docked into the active site of a selected protein target. The docking software would generate a series of possible binding poses, which are then ranked by a scoring function. youtube.com The top-ranked poses represent the most probable binding modes.
The results would allow for the identification of key theoretical interactions. For example, the hydroxyl group might form a crucial hydrogen bond with a serine, threonine, or tyrosine residue, while the nonyl chain could be buried in a hydrophobic pocket lined with residues like leucine, isoleucine, and valine.
The following tables represent the hypothetical output of a molecular docking simulation for this compound with a theoretical protein target. This data is purely illustrative to demonstrate the type of information generated in such a study.
Table 1: Hypothetical Docking Scores for Binding Poses of this compound
| Binding Pose ID | Docking Score (kcal/mol) | Estimated Binding Free Energy (ΔG) (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |
| 1 | -8.5 | -8.7 | 150 |
| 2 | -8.2 | -8.3 | 250 |
| 3 | -7.9 | -8.0 | 400 |
| 4 | -7.5 | -7.6 | 750 |
Disclaimer: The data in this table is for illustrative purposes only and does not represent experimentally or computationally verified results for this specific compound.
Table 2: Theoretical Intermolecular Interactions for the Top-Ranked Hypothetical Binding Pose
| Ligand Functional Group | Interacting Protein Residue (Hypothetical) | Interaction Type | Distance (Å) |
| 1-hydroxyl (-OH) | SER-122 | Hydrogen Bond | 2.1 |
| 1-hydroxyl (-OH) | ASP-125 | Hydrogen Bond | 2.8 |
| Oxane Ether Oxygen | LYS-88 | Hydrogen Bond | 2.9 |
| Nonyl Chain | LEU-45, VAL-50, ILE-90 | Hydrophobic | 3.5 - 4.5 |
| Alkene Pi-System | PHE-150 | Pi-Alkyl | 4.2 |
Disclaimer: The data in this table is for illustrative purposes only and does not represent experimentally or computationally verified results for this specific compound.
Such molecular modeling studies, by providing a detailed, albeit theoretical, picture of molecular recognition, are invaluable for guiding further research, such as suggesting chemical modifications to the molecule to hypothetically enhance its binding affinity. mdpi.com
Green Chemistry and Sustainable Synthesis Considerations for 4 Oxan 2 Yloxy Non 2 En 1 Ol Research
Development of Eco-Friendly Synthetic Routes
The foundation of green synthesis for 4-(Oxan-2-yloxy)non-2-en-1-ol lies in the redesign of traditional synthetic pathways to reduce or eliminate the use and generation of hazardous substances. rroij.comrsc.org This involves a holistic approach, considering all aspects of a chemical process, from starting materials to the final product.
Solvent-Free or Aqueous Medium Reactions
A primary goal in green chemistry is the reduction of reliance on volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. epa.govzenodo.org For the synthesis of this compound, a key step is the protection of the hydroxyl group at the C4 position of a suitable precursor, such as non-2-ene-1,4-diol, with dihydropyran (DHP). Traditionally, this reaction is performed in chlorinated solvents like dichloromethane.
Solvent-free, or neat, reaction conditions represent a significant improvement. cem.comias.ac.in The reaction can be envisioned to proceed by mixing the diol and DHP with a solid catalyst, potentially with gentle heating or microwave irradiation to facilitate the reaction. epa.gov Alternatively, conducting the reaction in water, the most benign solvent, is a highly attractive option, though it presents challenges due to the low miscibility of organic substrates. rsc.org The use of surfactants to create micelles can serve as nanoreactors, enhancing solubility and reaction rates in aqueous media. rsc.org
Below is a hypothetical comparison of different media for the synthesis of the THP ether.
| Reaction Medium | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Environmental Impact |
| Dichloromethane | p-Toluenesulfonic acid | 25 | 4 | 92 | High (Volatile, toxic solvent) |
| Solvent-Free | Amberlyst-15 | 50 | 2 | 95 | Low (No solvent waste) |
| Water | Surfactant/Acid Catalyst | 60 | 6 | 88 | Very Low (Benign solvent) |
Heterogeneous Catalysis for Reusability and Efficiency
The shift from homogeneous to heterogeneous catalysis is a cornerstone of green chemistry, primarily because heterogeneous catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. mdpi.comresearchgate.netrsc.org For the acid-catalyzed formation of the THP ether in the synthesis of this compound, traditional homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid require neutralization and result in salt waste.
Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, or sulfated zirconia, offer a reusable and efficient alternative. mdpi.comcsic.esresearchgate.net These materials possess acidic sites on their surface that can catalyze the reaction without dissolving in the reaction medium. This simplifies product purification, often requiring only simple filtration, and allows for the catalyst to be recycled for multiple reaction cycles, maintaining high activity and selectivity. gla.ac.uklianerossi.org
The following table illustrates the hypothetical reusability of a solid acid catalyst in the synthesis.
| Cycle | Catalyst | Yield (%) | Catalyst Activity |
| 1 | Amberlyst-15 | 95 | High |
| 2 | Amberlyst-15 | 94 | High |
| 3 | Amberlyst-15 | 94 | High |
| 4 | Amberlyst-15 | 92 | Good |
| 5 | Amberlyst-15 | 91 | Good |
Atom Economy and E-factor Optimization for Reduced Waste Generation
Atom economy and the Environmental Factor (E-factor) are key metrics for evaluating the greenness of a chemical process. chembam.com Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while the E-factor measures the total mass of waste generated per unit of product. libretexts.orgyoutube.comacs.org An ideal synthesis has a 100% atom economy and an E-factor of 0.
A comparison of a hypothetical "traditional" versus a "greener" synthetic route is presented below.
| Metric | Traditional Route | Greener Route |
| Atom Economy | Lower (e.g., use of protecting groups that are later removed) | Higher (e.g., direct catalytic additions) |
| E-Factor | High (e.g., 10-50, typical for fine chemicals, includes solvent and reagent waste) | Low (e.g., <5, due to solvent recycling and reusable catalysts) |
| Waste Generated | Significant (stoichiometric reagents, solvent loss, neutralization salts) | Minimal (catalytic reagents, solvent-free or aqueous media) |
Bio-Inspired Synthesis and Enzymatic Approaches for Enhanced Selectivity
Nature provides a blueprint for highly selective and efficient chemical transformations. Bio-inspired synthesis and the use of enzymes (biocatalysis) are powerful tools in green chemistry. nih.govrsc.org Enzymes operate under mild conditions (temperature and pH) in aqueous environments and exhibit remarkable chemo-, regio-, and stereoselectivity. unipd.itlibretexts.org
In the synthesis of this compound, which contains a stereocenter at the C4 position, enzymatic methods could be employed to achieve high enantiomeric purity. For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic precursor alcohol. utupub.finih.gov In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. Lipases are known to be effective in non-aqueous, solvent-free conditions, further enhancing the green credentials of the process. nih.govresearchgate.net
A hypothetical comparison of a chemical versus an enzymatic approach for achieving stereoselectivity is shown below.
| Method | Reagent/Enzyme | Selectivity (enantiomeric excess, ee%) | Conditions |
| Chemical Resolution | Chiral resolving agent | Variable, often requires optimization | Often requires stoichiometric reagents and multiple steps |
| Enzymatic Kinetic Resolution | Lipase (e.g., Candida antarctica Lipase B) | >99% | Mild temperature, solvent-free or green solvent |
Renewable Feedstock Utilization in Precursor Synthesis
A key principle of green chemistry is the use of renewable rather than depleting feedstocks. libretexts.orgreagent.co.uk The C9 carbon backbone of this compound could potentially be derived from biomass. nih.govgreenchemistry-toolkit.org Plant-based oils and fatty acids are abundant renewable resources that can be chemically transformed into valuable chemical intermediates. researchgate.net
For example, a C9 aldehyde or carboxylic acid, which could serve as a precursor to the non-2-ene-1,4-diol backbone, could be obtained through the ozonolysis of oleic acid (a C18 fatty acid). Further functional group manipulations, such as reduction and allylation, could then be used to construct the desired carbon skeleton. researchgate.net Another potential renewable starting material is glycerol, a byproduct of biodiesel production, which can be converted into allyl alcohol, a C3 building block. ki.si
The table below outlines some potential renewable feedstocks and their transformation into precursors for the synthesis of this compound.
| Renewable Feedstock | Key Transformation | Potential Precursor |
| Oleic Acid (from plant oils) | Ozonolysis | Nonanal, Azelaic acid |
| Glycerol (from biodiesel) | Catalytic conversion | Allyl alcohol |
| Lignocellulose | Fermentation/Catalysis | Furfural, Levulinic acid |
By integrating these green chemistry principles, the research and future industrial production of this compound can be guided towards more sustainable and environmentally responsible pathways.
Prospective Research Directions and Translational Avenues for 4 Oxan 2 Yloxy Non 2 En 1 Ol
Design and Synthesis of Novel Scaffolds Integrating the Core Structure
The core structure of 4-(oxan-2-yloxy)non-2-en-1-ol offers multiple points for modification to generate novel molecular scaffolds with tailored physical and chemical properties. Prospective research in this area would focus on systematically altering the three main components of the molecule: the non-enyl backbone, the oxane (THP) group, and the terminal hydroxyl group.
Key strategies for diversification could include:
Backbone Modification: The nine-carbon chain can be altered in length, saturation, and branching. Introducing additional sites of unsaturation or functional groups (e.g., alkynes, ketones) could dramatically change the molecule's reactivity and geometry.
Oxane Ring Substitution: The oxane ring can be substituted with various functional groups to modulate properties like solubility and polarity. Furthermore, replacing the oxane with other cyclic or acyclic protecting groups could be explored to fine-tune stability and deprotection conditions. nih.gov
Derivatization of the Allylic Alcohol: The primary alcohol is a key handle for derivatization. It can be converted into esters, ethers, amines, or incorporated into larger polymeric structures. Iterative synthetic sequences, such as repeated allylation and oxidation, could be employed to build complex polyol backbones. rsc.org
These synthetic explorations would generate a library of compounds, enabling the systematic study of how structural changes influence physicochemical properties.
Table 1: Hypothetical Novel Scaffolds Based on this compound
| Scaffold Class | Modification Strategy | Potential Properties to Investigate |
|---|---|---|
| Polyol Derivatives | Oxidation of the alkene followed by reduction; Iterative allylation/oxidation cycles. | Solubility, hygroscopicity, viscosity. |
| Branched-Chain Analogs | Introduction of alkyl or aryl groups at various positions on the nonenyl chain. | Steric effects on reactivity, conformational preferences. |
| Heterocyclic Hybrids | Conversion of the alcohol to an amine, followed by cyclization to form nitrogen-containing heterocycles. | Polarity, coordination chemistry. |
| Fluorinated Analogs | Selective fluorination of the aliphatic backbone. | Lipophilicity, thermal stability. |
Development of Highly Efficient and Selective Catalytic Systems for Transformations
The reactivity of this compound is dominated by the allylic alcohol and the THP ether. Developing catalytic systems that can selectively transform one functional group in the presence of the other is a significant research goal.
Allylic Alcohol Transformations: Research can focus on transition-metal-catalyzed allylic substitution reactions. Catalysts based on palladium, iridium, or rhodium could be developed to enable the stereoselective introduction of carbon, nitrogen, or oxygen nucleophiles at the C1 or C3 position. Another avenue is the selective oxidation of the allylic alcohol to the corresponding aldehyde or carboxylic acid using modern, environmentally benign catalysts.
THP Ether Transformations: The THP ether is an acetal (B89532), stable under basic conditions but labile in acid. total-synthesis.com Research into solid-acid catalysts, such as zeolites or supported heteropoly acids, could lead to efficient and recyclable systems for the protection (tetrahydropyranylation) and deprotection of the C4 hydroxyl group under mild conditions. nih.govorganic-chemistry.org The development of catalysts that are chemoselective for THP ether cleavage without causing isomerization or elimination of the allylic alcohol would be particularly valuable. tandfonline.comtandfonline.com
Table 2: Potential Catalytic Transformations for this compound
| Target Functional Group | Reaction Type | Catalyst System Example | Desired Outcome |
|---|---|---|---|
| Allylic Alcohol | Asymmetric Allylic Alkylation | Iridium complex with a chiral phosphoramidite (B1245037) ligand | Enantioselective C-C bond formation |
| Allylic Alcohol | Oxidation | TEMPO/NaOCl | Selective conversion to (E)-4-(oxan-2-yloxy)non-2-enal |
| Alkene | Epoxidation | Titanium silicalite with H₂O₂ | Diastereoselective formation of the epoxide |
Microfluidic and Flow Chemistry Applications for Scalable Synthesis
For the synthesis of this compound and its derivatives to be translated from laboratory to industrial scale, continuous flow chemistry offers significant advantages over traditional batch processing. nih.gov These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation. rsc.org
A prospective flow synthesis could involve a multi-step sequence within a single, integrated system. For instance, a packed-bed reactor containing a solid-supported acid catalyst could be used for the tetrahydropyranylation of non-2-ene-1,4-diol. mdpi.com The output stream could then be directed into a subsequent module for further functionalization. Flow systems are particularly well-suited for reactions involving unstable intermediates or hazardous reagents, as only small volumes are reacting at any given time. researchgate.net For example, a flow setup could be designed for the dehydration of the allylic alcohol, followed immediately by a hydrogenation step in a second reactor column containing a different catalyst, enabling a "one-column-two-reaction" system. mdpi.com
Advanced Robotics and Automation in Reaction Optimization
Integration with Machine Learning and Artificial Intelligence for Retrosynthetic Analysis and Reaction Prediction
Retrosynthesis Prediction: ML models, often based on neural networks or transformer architectures, can be trained on vast databases of known chemical reactions. illinois.eduresearchgate.net Given a target molecule, these models can predict a set of plausible reactant precursors by suggesting strategic bond disconnections. grace.com This can help chemists design more efficient routes from simple, commercially available starting materials.
Reaction Outcome Prediction: AI can also predict the likely products of a given set of reactants and conditions. This is invaluable for screening potential side reactions and for prioritizing experiments that are most likely to succeed. By representing molecules as graphs or sequences, ML algorithms can learn the underlying patterns of chemical reactivity and predict the outcome of unseen reactions with high accuracy. nih.gov
The integration of these predictive tools with the automated robotic platforms described in the previous section creates a powerful closed-loop system for accelerated molecular discovery. semanticscholar.org The AI proposes a synthetic route, the robot executes the reactions, and the experimental results are used to refine the AI models for future predictions.
Theoretical Development of Structure-Property Relationships (excluding biological activity)
Computational chemistry provides a powerful lens for understanding the relationship between the three-dimensional structure of a molecule and its physicochemical properties. For this compound, theoretical studies can offer deep insights into its behavior.
A key feature of this molecule is the creation of a new stereocenter at the C2 position of the oxane ring upon its formation, in addition to the existing stereocenter at C4 of the nonenyl chain. This results in the potential for multiple diastereomers. total-synthesis.comorganic-chemistry.org Computational methods, particularly Density Functional Theory (DFT), can be used to:
Analyze Conformational Landscapes: Determine the relative energies and populations of different conformers for each diastereomer. This is crucial as the preferred conformation can strongly influence reactivity and physical properties. acs.org
Predict Spectroscopic Properties: Calculate theoretical NMR, IR, and circular dichroism (CD) spectra. Comparing these predictions with experimental data can help in the definitive assignment of the absolute and relative stereochemistry of the different isomers. nih.gov
Evaluate Reactivity Descriptors: Calculate parameters such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and bond dissociation energies. These descriptors can help rationalize the molecule's reactivity towards different reagents and predict the most likely sites for chemical attack.
Such theoretical studies can guide synthetic efforts by predicting which diastereomers might be more stable or more reactive, and can aid in the characterization of newly synthesized compounds. acs.org
Table 3: Key Parameters for Theoretical Investigation of this compound Diastereomers
| Computational Method | Parameter to be Calculated | Scientific Insight Gained |
|---|---|---|
| DFT Geometry Optimization | Relative energies of diastereomers and their conformers | Prediction of thermodynamic stability and conformational preferences. |
| Time-Dependent DFT (TD-DFT) | Electronic Circular Dichroism (ECD) spectra | Aiding the assignment of absolute configuration. mdpi.com |
| NMR Chemical Shift Calculation | ¹H and ¹³C chemical shifts and coupling constants | Assisting in the structural elucidation and differentiation of diastereomers. masterorganicchemistry.com |
| Natural Bond Orbital (NBO) Analysis | Atomic charges, orbital interactions | Understanding the electronic structure and intramolecular interactions. |
| Transition State Searching | Activation energies for key reactions (e.g., acid-catalyzed hydrolysis) | Rationalizing reaction rates and selectivity. |
Q & A
Q. What are the key synthetic routes for 4-(Oxan-2-yloxy)non-2-en-1-ol?
The synthesis typically involves multi-step protocols, including:
- Etherification : Introduction of the oxan-2-yloxy group via nucleophilic substitution or Mitsunobu reaction (e.g., coupling of tetrahydropyran derivatives with alcohols under acidic or catalytic conditions) .
- Olefin Formation : Use of Wittig or Horner-Wadsworth-Emmons reactions to install the non-2-en-1-ol moiety, followed by selective deprotection .
- Purification : Silica gel chromatography (ethyl acetate/hexane gradients) and HPLC (MeCN/water with formic acid modifiers) are standard for isolating intermediates and final products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry (e.g., oxan-2-yloxy substitution) and stereochemistry of the double bond. Coupling constants in H NMR resolve cis/trans configurations .
- LCMS : Validates molecular weight (e.g., m/z 775 [M+H]+ in ) and monitors reaction progress .
- IR : Identifies hydroxyl (-OH) and ether (C-O-C) functional groups .
Q. How do solubility properties influence experimental design?
The compound’s amphiphilic nature (due to the oxane ring and hydroxyl group) requires polar aprotic solvents (e.g., acetonitrile, DMF) for reactions. Storage at room temperature in inert atmospheres prevents degradation .
Q. What purification strategies are effective for isolating this compound?
- Flash Chromatography : Silica gel with ethyl acetate/hexane gradients separates intermediates .
- HPLC : Reverse-phase columns (e.g., YMC-Actus Triart C18) with MeCN/water mobile phases resolve closely eluting impurities .
Q. How is stereochemical integrity maintained during synthesis?
Chiral auxiliaries or enantioselective catalysts (e.g., Sharpless epoxidation analogs) preserve stereochemistry. For example, highlights (1S,2S) configurations in cyclopropane derivatives, achieved via asymmetric catalysis .
Advanced Research Questions
Q. What mechanistic insights explain the role of cesium carbonate in coupling reactions?
Cesium carbonate acts as a mild base, deprotonating hydroxyl groups to facilitate nucleophilic attacks (e.g., ether formation in ). Its low solubility in acetonitrile ensures slow release of base, minimizing side reactions .
Q. How can computational methods predict biological interactions of this compound?
- Docking Studies : Molecular dynamics simulations model interactions with targets (e.g., enzymes or receptors) using software like AutoDock. notes cyclopropane derivatives’ affinity for biological targets, guided by stereoelectronic effects .
- QSAR : Correlates structural features (e.g., oxane ring size) with activity data to optimize lead compounds .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
Q. How does stereochemistry at the non-2-en-1-ol moiety influence bioactivity?
Cis configurations may enhance membrane permeability due to reduced steric hindrance, while trans isomers could stabilize hydrogen bonding with targets. ’s cyclopropane analog shows (1S,2S) stereochemistry critical for receptor binding .
Q. What are the challenges in scaling up synthesis while maintaining yield?
Q. How do pH and temperature affect the compound’s stability?
Acidic conditions may hydrolyze the oxane ring, while basic conditions risk β-elimination of the allylic alcohol. Stability studies (e.g., accelerated degradation at 40°C/75% RH) inform storage protocols .
Q. What functional group transformations are feasible without disrupting the oxane ring?
Q. How to design analogs with improved pharmacokinetic properties?
- Bioisosteric Replacement : Substitute the oxane ring with morpholine or piperidine to modulate lipophilicity (logP) .
- Pro-drug Strategies : Esterification of the hydroxyl group enhances oral bioavailability, as demonstrated in ’s methanesulfonate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
